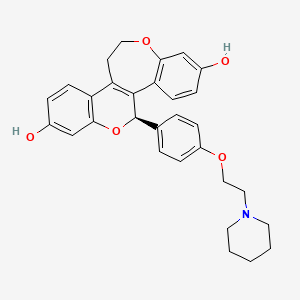

Estrogen receptor modulator 12

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C30H31NO5 |

|---|---|

Molekulargewicht |

485.6 g/mol |

IUPAC-Name |

(19R)-19-[4-(2-piperidin-1-ylethoxy)phenyl]-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaene-5,15-diol |

InChI |

InChI=1S/C30H31NO5/c32-21-7-11-26-27(18-21)35-16-12-25-24-10-6-22(33)19-28(24)36-30(29(25)26)20-4-8-23(9-5-20)34-17-15-31-13-2-1-3-14-31/h4-11,18-19,30,32-33H,1-3,12-17H2/t30-/m1/s1 |

InChI-Schlüssel |

OFYZVZJXVRFMIW-SSEXGKCCSA-N |

Isomerische SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)[C@@H]3C4=C(CCOC5=C4C=CC(=C5)O)C6=C(O3)C=C(C=C6)O |

Kanonische SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C3C4=C(CCOC5=C4C=CC(=C5)O)C6=C(O3)C=C(C=C6)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Ambiguity of "Estrogen Receptor Modulator 12"

A comprehensive review of scientific and technical literature reveals that the term "Estrogen Receptor Modulator 12" (ERM-12) does not refer to a single, well-defined molecule with a clearly elucidated mechanism of action. Instead, the terminology appears in various, unrelated contexts, leading to significant ambiguity. This guide will address the different interpretations of "ERM-12" found in research, clarifying their distinct biological roles and mechanisms.

ERM as an Ets Transcription Factor in the IL-12 Signaling Pathway

In the context of immunology, "ERM" refers to an Ets-related molecule, a transcription factor induced by Interleukin-12 (IL-12). This ERM is a critical component of the T-helper 1 (Th1) cell differentiation pathway and is not an estrogen receptor modulator.

Mechanism of Action:

The induction of the ERM transcription factor is dependent on the IL-12 signaling cascade. IL-12, a cytokine, binds to its receptor on T-cells, leading to the activation of the STAT4 transcription factor.[1][2] STAT4 then promotes the expression of the ERM gene. ERM, in turn, contributes to the production of interferon-gamma (IFN-γ), a hallmark cytokine of Th1 cells.[1] While ERM can augment IFN-γ expression, it is not the sole factor responsible for high-level production, suggesting it cooperates with other STAT4-induced factors.[1][2]

Signaling Pathway Diagram:

Caption: IL-12 induced ERM transcription factor signaling pathway.

ERM Proteins: Ezrin, Radixin, and Moesin

Another distinct group of molecules referred to as "ERM proteins" are Ezrin, Radixin, and Moesin. These are structural proteins that function as cross-linkers between the plasma membrane and the actin cytoskeleton.[3] They play crucial roles in maintaining cell shape, motility, and signal transduction.[4] In the context of cancer, ERM proteins have been implicated in multidrug resistance (MDR) by anchoring drug efflux pumps, such as P-glycoprotein (P-gp), to the cell membrane.[4][5] Their mechanism is unrelated to estrogen receptor modulation.

Experimental Workflow for Studying ERM Protein Involvement in Drug Resistance:

References

- 1. The Ets transcription factor ERM is Th1-specific and induced by IL-12 through a Stat4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ets transcription factor ERM is Th1-specific and induced by IL-12 through a Stat4-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular distributions of the ERM proteins in MDCK epithelial cells: regulation by growth and cytoskeletal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activated ERM Protein Plays a Critical Role in Drug Resistance of MOLT4 Cells Induced by CCL25 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unable to Retrieve Specific Data for "compound 1a-(R)" Without Source Publication

A comprehensive search for the estrogen receptor binding affinity and associated experimental protocols for a compound designated "1a-(R)" has been unsuccessful due to the lack of a specific source publication. This designation is likely a specific identifier from a scientific paper, patent, or internal research document which is not publicly indexed or discoverable through general searches.

Initial and targeted searches for "compound 1a-(R)" in relation to estrogen receptor binding did not yield any precise quantitative data, such as Ki, IC50, or Kd values, nor did they uncover detailed experimental methodologies associated with this specific compound. The search results provided general information on estrogen receptor ligands, their synthesis, and various binding assays, but no direct reference to "compound 1a-(R)" could be located.

For the scientific and research community, the nomenclature of chemical compounds in publications often follows a sequential numbering system specific to that document (e.g., compound 1, 2a, 3b). The "(R)" designation typically refers to the stereochemistry of a chiral center within the molecule. Without the original publication where "1a-(R)" was first described, it is not possible to identify the exact chemical structure and, consequently, retrieve the specific biological data requested.

To fulfill the user's request for an in-depth technical guide on "compound 1a-(R)," the original source document (e.g., a peer-reviewed article, patent application, or conference abstract) that names and describes this compound is required.

General Information on Estrogen Receptor Binding Assays

While specific data for "compound 1a-(R)" remains elusive, a general overview of the experimental protocols used to determine estrogen receptor binding affinity can be provided. These assays are crucial in drug discovery for identifying and characterizing compounds that interact with estrogen receptors (ERα and ERβ).

A common method is the competitive radioligand binding assay. This technique measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the estrogen receptor. The general workflow for such an assay is as follows:

Signaling Pathways of Estrogen Receptors

Estrogen receptors mediate their effects through two primary signaling pathways: the classical genomic pathway and the non-genomic pathway.

-

Genomic Pathway: In this pathway, estrogen binds to the ER in the cytoplasm or nucleus. The activated ER then dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This interaction modulates the transcription of target genes.

A Technical Guide to the Tissue-Specific Activity of Lasofoxifene, a Selective Estrogen Receptor Modulator

Disclaimer: "Estrogen receptor modulator 12" does not correspond to a publicly recognized compound. This guide uses Lasofoxifene , a well-characterized third-generation Selective Estrogen Receptor Modulator (SERM), as a representative example to illustrate the principles of tissue-specific estrogen receptor modulation.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-dependent agonist or antagonist activity.[1] This dual functionality allows for the design of therapies that can elicit beneficial estrogenic effects in certain tissues (e.g., bone, vagina) while blocking detrimental effects in others (e.g., breast, uterus).[1][2] Lasofoxifene is a potent, orally bioavailable, non-steroidal SERM that binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3][4] It has been extensively studied for the treatment of postmenopausal osteoporosis and vulvovaginal atrophy, and shows promise in the treatment of endocrine-resistant breast cancer.[1][5] This document provides a detailed overview of the tissue-specific activity of Lasofoxifene, presenting quantitative data, experimental methodologies, and signaling pathway visualizations.

Core Mechanism of Action

Lasofoxifene's tissue-specific effects are determined by several factors: the ratio of ERα to ERβ in the target tissue, the conformation it induces in the ER upon binding, and the subsequent recruitment of co-activator or co-repressor proteins.[3][4]

-

Agonist Action: In tissues like bone and the vagina, Lasofoxifene binding to the ER induces a conformational change that promotes the recruitment of co-activator proteins, initiating the transcription of estrogen-responsive genes. This mimics the natural effects of estradiol.[4]

-

Antagonist Action: In breast tissue, the Lasofoxifene-ER complex adopts a different conformation. This structure favors the recruitment of co-repressor proteins, which block gene transcription and inhibit the proliferative effects of estrogen.[3][4] Crystallographic studies show that Lasofoxifene displaces the C-terminal AF-2 helix of the ERα ligand-binding domain, preventing the binding of co-activator proteins.[6]

Quantitative Data on Tissue-Specific Activity

The following tables summarize the quantitative effects of Lasofoxifene across key tissues based on preclinical and clinical trial data.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (IC50, nM) |

|---|---|---|

| Lasofoxifene | ERα | 0.229 |

| ERβ | ~19.0 | |

| Estradiol | ERα | 0.13 |

| ERβ | 0.23 |

(Data extrapolated from relative binding affinity data where Estradiol is the reference compound)[7][8]

Table 2: Efficacy in Bone Tissue (Estrogen Agonist Effect)

| Parameter | Dosage | Result vs. Placebo | Study Duration |

|---|---|---|---|

| Lumbar Spine BMD | 0.25 mg/day | +3.3% increase | 3 years |

| 0.5 mg/day | +3.3% increase | 3 years | |

| Femoral Neck BMD | 0.25 mg/day | +2.7% increase | 3 years |

| 0.5 mg/day | +3.3% increase | 3 years | |

| Vertebral Fracture Risk | 0.25 mg/day | 31% reduction | 3 years |

| 0.5 mg/day | 42% reduction | 3 years & 5 years (sustained) | |

| Nonvertebral Fracture Risk | 0.5 mg/day | 22% reduction | 3 years |

(BMD = Bone Mineral Density)[9][10]

Table 3: Efficacy in Vaginal Tissue (Estrogen Agonist Effect)

| Parameter | Dosage | Result vs. Placebo (Least Square Mean Difference) | Study Duration |

|---|---|---|---|

| Most Bothersome Symptom | 0.25 mg/day | -0.4 score reduction | 12 weeks |

| 0.5 mg/day | -0.5 score reduction | 12 weeks | |

| Vaginal pH | 0.25 mg/day | -0.65 reduction | 12 weeks |

| 0.5 mg/day | -0.67 reduction | 12 weeks | |

| Vaginal Superficial Cells | 0.25 mg/day | +5.2% increase | 12 weeks |

| 0.5 mg/day | +5.4% increase | 12 weeks | |

| Vaginal Parabasal Cells | 0.25 mg/day | -39.9% reduction | 12 weeks |

| 0.5 mg/day | -34.9% reduction | 12 weeks |

(Data from two Phase 3 randomized trials)[11][12]

Table 4: Effects on Uterine Tissue (Mixed Agonist/Antagonist Effect)

| Parameter | Dosage | Result vs. Placebo | Study Duration |

|---|---|---|---|

| Endometrial Cancer | 0.25 mg/day | No significant increase (2 cases vs. 3 in placebo) | 5 years |

| 0.5 mg/day | No significant increase (2 cases vs. 3 in placebo) | 5 years | |

| Endometrial Hyperplasia | 0.25 mg/day | No significant increase (3 cases vs. 0 in placebo) | 5 years |

| 0.5 mg/day | No significant increase (2 cases vs. 0 in placebo) | 5 years | |

| Endometrial Thickness | 0.25 mg/day | +1.19 mm increase from baseline | 5 years |

| 0.5 mg/day | +1.43 mm increase from baseline | 5 years | |

| Vaginal Bleeding | 0.25 mg/day | 2.2% incidence (vs. 1.3% in placebo) | 5 years |

| 0.5 mg/day | 2.6% incidence (vs. 1.3% in placebo) | 5 years |

(Data from the 5-year PEARL trial)[13]

Table 5: Efficacy in Breast Tissue (Estrogen Antagonist Effect)

| Model / Study | Dosage | Result |

|---|---|---|

| PEARL Trial (Osteoporotic Women) | 0.5 mg/day | 83% reduction in ER+ breast cancer incidence vs. placebo |

| ELAINE-1 Trial (ESR1-mutated mBC) | 5 mg/day | Objective Response Rate: 13.2% vs. 2.9% for fulvestrant |

| Preclinical (Letrozole-resistant xenograft) | N/A | Significantly reduced primary tumor growth vs. vehicle |

| Preclinical (ESR1-mutated xenograft) | N/A | More effective than fulvestrant at inhibiting tumor growth and metastasis |

(mBC = metastatic Breast Cancer)[14][15][16][17][18]

Signaling Pathways & Logical Diagrams

The following diagrams, generated using DOT language, illustrate the mechanisms and workflows associated with Lasofoxifene.

Caption: Tissue-specific agonist/antagonist activity of Lasofoxifene.

Caption: Lasofoxifene's estrogen agonist signaling pathway in bone.

Caption: Lasofoxifene's estrogen antagonist signaling pathway in breast tissue.

Caption: Experimental workflow for the Ovariectomized (OVX) Rat Model.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of SERMs. The following protocols are foundational for assessing tissue-specific activity.

Protocol: MCF-7 Cell Proliferation Assay (Antagonist Activity)

This assay measures the ability of a compound to inhibit estrogen-induced proliferation of ER-positive human breast cancer cells.[19][20]

1. Cell Culture & Plating:

- Culture MCF-7 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[19][21]

- Prior to the assay, "starve" the cells for 3-5 days in phenol red-free medium containing charcoal-stripped FBS to deplete endogenous estrogens.[20]

- Seed the starved cells into 96-well plates at a density of 4,000-5,000 cells/well and allow them to adhere for 24 hours.[22]

2. Compound Treatment:

- Prepare serial dilutions of Lasofoxifene and a positive control (e.g., 17β-estradiol, E2) in the starvation medium.

- Treat cells with:

- Vehicle control (e.g., 0.1% DMSO).

- E2 alone (e.g., 1 nM) to stimulate proliferation.

- Lasofoxifene at various concentrations.

- Lasofoxifene in the presence of 1 nM E2 to assess antagonistic effects.

- Incubate the plates for 6-7 days.[22]

3. Proliferation Measurement:

- Quantify cell viability/proliferation using a suitable method, such as:

- MTS/XTT Assay: Add the reagent to wells, incubate for 2-4 hours, and measure absorbance at 490 nm. The absorbance is proportional to the number of viable cells.

- Luminescence-based Assay (e.g., CellTiter-Glo®): Measures ATP levels, which correlate with cell number.[19]

- Crystal Violet Staining: Fix and stain cells, then solubilize the dye and measure absorbance at 570 nm.

4. Data Analysis:

- Normalize the data to the vehicle control.

- Plot the dose-response curves and calculate the IC₅₀ (for antagonist activity) or EC₅₀ (for agonist activity) values.

Protocol: Ishikawa Cell Alkaline Phosphatase Assay (Agonist/Antagonist Activity)

This assay assesses the estrogenic or anti-estrogenic activity of compounds in a human endometrial cancer cell line by measuring the induction of alkaline phosphatase (ALP), an estrogen-regulated enzyme.[23][24]

1. Cell Culture & Plating:

- Culture Ishikawa cells in DMEM/F12 medium supplemented with 10% FBS.

- For the assay, switch to phenol red-free medium with 5% charcoal-stripped FBS for at least 24 hours.

- Seed cells into 96-well plates at a density of 1x10⁴ to 2x10⁴ cells/well and incubate for 24 hours.[23][25]

2. Compound Treatment:

- Prepare serial dilutions of Lasofoxifene and controls (E2, anti-estrogens like Fulvestrant).

- Replace the medium with fresh medium containing the test compounds.

- Incubate for 72 hours, as ALP induction is maximal at this time point.[23]

3. ALP Activity Measurement:

- Wash the cells with Phosphate-Buffered Saline (PBS).

- Lyse the cells by freeze-thawing (e.g., at -80°C for 30 minutes) or by using a lysis buffer.[23]

- Add a substrate solution containing p-nitrophenyl phosphate (PNPP) to each well.[23][26]

- Incubate at 37°C or room temperature in the dark. ALP will convert the colorless PNPP to the yellow p-nitrophenol.

- Measure the absorbance at 405 nm at several time points (e.g., 30, 60, 90 minutes).[23]

4. Data Analysis:

- Correct for background absorbance.

- Calculate the rate of reaction (change in absorbance per minute).

- Normalize the ALP activity to the total protein content in each well (measured by a BCA or Bradford assay) to account for differences in cell number.

- Plot dose-response curves to determine EC₅₀ or IC₅₀ values.

Protocol: Ovariectomized (OVX) Rat Model (In Vivo Bone Agonist Activity)

This is the gold-standard preclinical model for postmenopausal osteoporosis, used to evaluate the efficacy of compounds in preventing estrogen-deficiency-induced bone loss.[27][28]

1. Animal Model:

- Use skeletally mature female rats (e.g., Sprague-Dawley or Wistar), typically 3-6 months of age.[28]

- Acclimatize animals for at least one week before surgery.

2. Surgical Procedure:

- OVX Group: Anesthetize the rats and, under aseptic conditions, perform a bilateral ovariectomy through a dorsal or ventral incision to remove the ovaries. This induces estrogen deficiency.[29]

- Sham Group: Perform an identical surgical procedure but leave the ovaries intact. This group serves as the healthy, non-osteoporotic control.[29]

- Provide post-operative care, including analgesics.

3. Treatment Administration:

- Allow a recovery period of 2-4 weeks for bone loss to initiate.

- Randomize OVX rats into treatment groups (e.g., Vehicle control, Lasofoxifene low dose, Lasofoxifene high dose).

- Administer the compound daily via oral gavage for a period of 8-13 weeks.[30]

4. Efficacy Evaluation:

- Bone Mineral Density (BMD): Measure BMD of the lumbar spine and femur at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

- Micro-computed Tomography (Micro-CT): At the study's conclusion, excise femurs and vertebrae for high-resolution 3D analysis of trabecular and cortical bone microarchitecture (e.g., bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th)).[27][31]

- Biochemical Markers: Collect serum at specified time points to measure bone turnover markers, such as osteocalcin (a marker of bone formation) and CTX-I (a marker of bone resorption).[30]

- Uterine Weight: At necropsy, weigh the uterus. A lack of uterine stimulation (uterotrophic effect) in the treated OVX groups compared to the sham group is a key indicator of breast and uterine safety.

5. Data Analysis:

- Compare the parameters of the Lasofoxifene-treated groups to the OVX-vehicle group to determine the efficacy in preventing bone loss.

- Compare the OVX-vehicle group to the sham group to confirm the successful induction of osteoporosis.

References

- 1. Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lasofoxifene in osteoporosis and its place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lasofoxifene | C28H31NO2 | CID 216416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. The 2.0 Å crystal structure of the ERα ligand-binding domain complexed with lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 8. Estrogen - Wikipedia [en.wikipedia.org]

- 9. Lasofoxifene for the prevention and treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lasofoxifene: Evidence of its therapeutic value in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. obgproject.com [obgproject.com]

- 12. Oral lasofoxifene effective for vaginal atrophy in postmenopausal women, finds study [medicaldialogues.in]

- 13. Postmenopausal Evaluation and Risk Reduction With Lasofoxifene (PEARL) trial: 5-year gynecological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. onclive.com [onclive.com]

- 16. ascopubs.org [ascopubs.org]

- 17. sermonixpharma.com [sermonixpharma.com]

- 18. Lasofoxifene as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 20. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mcf7.com [mcf7.com]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. researchgate.net [researchgate.net]

- 26. drmillett.com [drmillett.com]

- 27. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]

- 28. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Ovariectomy (OVX)-Induced Osteoporosis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 30. Effects of Combined Treatment With Selective Androgen and Estrogen Receptor Modulators Ostarine and Raloxifen on Bone Tissue In Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 31. biocytogen.com [biocytogen.com]

No Publicly Available Data on the Estrogen Receptor Selectivity of "Compound 1a-(R)"

A comprehensive review of scientific literature and public databases reveals no specific information regarding the estrogen receptor (ER) alpha (ERα) versus ER beta (ERβ) selectivity of a compound designated as "1a-(R)".

Initial searches across multiple scientific databases and research publications did not yield any data, such as binding affinities, functional assay results, or experimental protocols, related to the interaction of a compound named "1a-(R)" with estrogen receptors. The existing research associated with compounds labeled "1a-(R)" pertains to different therapeutic areas, including its activity as a dengue virus inhibitor, an antimalarial agent, and an anti-inflammatory agent. There is no mention of its investigation as a modulator of estrogenic pathways.

This lack of information prevents the creation of an in-depth technical guide as requested, including quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams, as the foundational data for "compound 1a-(R)" in the context of ERα and ERβ selectivity is not available in the public domain.

It is possible that such research exists but is not publicly disclosed, or the compound may be identified under a different nomenclature in studies related to estrogen receptor modulation. Without a clear link between "compound 1a-(R)" and estrogen receptor activity, a detailed analysis of its selectivity profile cannot be conducted.

Therefore, researchers, scientists, and drug development professionals seeking information on this specific topic are advised that there is currently no scientific basis to evaluate the ERα versus ERβ selectivity of "compound 1a-(R)". Further investigation would require access to proprietary research or the initiation of new studies to characterize the potential estrogenic activity of this compound.

Technical Guide: Downstream Signaling Pathways of Selective Estrogen Receptor Modulators

This technical guide provides an in-depth overview of the downstream signaling pathways modulated by Selective Estrogen Receptor Modulators (SERMs). It is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, oncology, and pharmacology. This document details the molecular mechanisms of SERM action, presents quantitative data on their effects, outlines relevant experimental protocols, and provides visual representations of the key signaling cascades.

Introduction to Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity.[1][2][3] This dual functionality allows SERMs to be used for a variety of clinical applications, including the treatment and prevention of breast cancer, osteoporosis, and menopausal symptoms.[4][5][6] Unlike pure ER agonists or antagonists, the unique pharmacological profile of SERMs stems from their ability to induce different conformational changes in the estrogen receptor, leading to the recruitment of distinct co-regulator proteins in different cell types.[7][8]

The two main subtypes of the estrogen receptor, ERα and ERβ, are expressed at different levels in various tissues, which also contributes to the tissue-selective effects of SERMs.[1][7] Prominent examples of SERMs include tamoxifen, used in breast cancer therapy, and raloxifene, used for the prevention and treatment of postmenopausal osteoporosis.[3][4][9]

Downstream Signaling Pathways of SERMs

SERMs exert their effects through two primary signaling pathways: the classical genomic (ERE-dependent) pathway and the non-genomic pathway.

The classical genomic pathway involves the binding of the SERM-ER complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[8][10][11]

-

Agonistic Action: In tissues where a SERM acts as an agonist, the binding of the SERM to the ER induces a conformational change that promotes the recruitment of co-activator proteins. This complex then binds to EREs, leading to the initiation of gene transcription. For example, tamoxifen exhibits agonistic effects in the endometrium and bone.[7]

-

Antagonistic Action: In tissues where a SERM acts as an antagonist, its binding to the ER results in a different conformational change that facilitates the recruitment of co-repressor proteins. This prevents the binding of co-activators and leads to the repression of gene transcription.[7] For instance, tamoxifen acts as an antagonist in breast tissue, inhibiting the growth of estrogen-receptor-positive breast cancer cells.[5][9]

The balance between co-activator and co-repressor expression in a particular tissue is a key determinant of whether a SERM will have an agonistic or antagonistic effect.[7]

In addition to the classical genomic pathway, SERMs can also elicit rapid, non-genomic effects that do not directly involve gene transcription. These actions are often mediated by membrane-associated estrogen receptors.[12]

Non-genomic signaling can involve the activation of various kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[13] This can lead to the phosphorylation and activation of other transcription factors and signaling molecules, ultimately influencing cell proliferation, survival, and differentiation.[13]

Quantitative Data on SERM Activity

The following tables summarize the tissue-specific effects of two well-characterized SERMs, Tamoxifen and Raloxifene.

Table 1: Tissue-Specific Actions of Tamoxifen

| Tissue | Effect |

| Breast | Antagonist |

| Bone | Agonist |

| Uterus | Agonist |

| Liver | Agonist |

| Cardiovascular System | Agonist (on lipid profiles) |

Data compiled from multiple sources indicating the general consensus on tamoxifen's activity.[1][7][9]

Table 2: Tissue-Specific Actions of Raloxifene

| Tissue | Effect |

| Breast | Antagonist |

| Bone | Agonist |

| Uterus | Antagonist |

| Liver | Agonist |

| Cardiovascular System | Agonist (on lipid profiles) |

Data compiled from multiple sources indicating the general consensus on raloxifene's activity.[3][4][9]

Experimental Protocols

The investigation of SERM downstream signaling pathways employs a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Reporter gene assays are used to determine the agonist or antagonist activity of a SERM in a specific cell type.

Protocol Outline:

-

Cell Culture: Culture a cell line that endogenously expresses estrogen receptors (e.g., MCF-7 breast cancer cells).

-

Transfection: Transfect the cells with a reporter plasmid containing an ERE sequence upstream of a reporter gene (e.g., luciferase).

-

Treatment: Treat the transfected cells with the SERM of interest at various concentrations, with or without estradiol.

-

Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).

-

Data Analysis: Compare the reporter activity in SERM-treated cells to control cells to determine the agonistic or antagonistic effect.

Western blotting is used to assess the effect of SERMs on the expression and phosphorylation of proteins in downstream signaling pathways (e.g., MAPK pathway proteins).

Protocol Outline:

-

Cell Culture and Treatment: Culture cells and treat with the SERM for a specified time.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific to the target protein (total and phosphorylated forms) and then with secondary antibodies conjugated to a detection enzyme.

-

Detection and Analysis: Visualize the protein bands and quantify their intensity to determine changes in protein expression or phosphorylation.

ChIP assays are used to determine if the SERM-ER complex binds to the EREs of specific target genes.

Protocol Outline:

-

Cell Culture and Crosslinking: Culture cells, treat with the SERM, and then crosslink protein-DNA complexes.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments.

-

Immunoprecipitation: Use an antibody against the estrogen receptor to immunoprecipitate the ER-DNA complexes.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the DNA.

-

DNA Analysis: Use quantitative PCR (qPCR) with primers for the ERE of a target gene to quantify the amount of precipitated DNA.

Conclusion

Selective Estrogen Receptor Modulators are a critical class of therapeutic agents with complex and tissue-specific mechanisms of action. Their downstream signaling is primarily mediated through genomic pathways involving the recruitment of co-activators or co-repressors to EREs, and through non-genomic pathways that activate kinase cascades. A thorough understanding of these signaling mechanisms is essential for the development of new SERMs with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of these important molecules.

References

- 1. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Novel Advances in the Role of Selective Estrogen Receptor Modulators in Hormonal Replacement Therapy: A Paradigm Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioactivation of Selective Estrogen Receptor Modulators (SERMs) - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Pyrazole-Based EZH2 Inhibitors on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that plays a critical role in epigenetic gene silencing. Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention. Pyrazole-based inhibitors of EZH2 have emerged as a promising class of anti-cancer agents. This technical guide provides an in-depth analysis of the effects of these inhibitors on gene expression, with a focus on their mechanism of action, methodologies for their study, and the resultant transcriptional changes. While a specific compound denoted as "1a-(R)" with comprehensive public gene expression data remains elusive, this guide synthesizes findings from closely related and well-characterized pyrazole-based EZH2 inhibitors, such as GSK343 and EPZ005687, to provide a representative overview for researchers in the field.

Introduction: EZH2 and its Role in Gene Silencing

EZH2 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[1] This modification leads to the compaction of chromatin, restricting the access of transcription factors and RNA polymerase to gene promoters, thereby repressing gene expression.[2] EZH2-mediated gene silencing is crucial for normal development and cell differentiation. However, in many cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to the aberrant silencing of tumor suppressor genes and promoting oncogenesis.[3]

Mechanism of Action of Pyrazole-Based EZH2 Inhibitors

Pyrazole-based compounds are a class of small molecule inhibitors that target the enzymatic activity of EZH2. They act as S-adenosylmethionine (SAM)-competitive inhibitors, binding to the catalytic pocket of EZH2 and preventing the transfer of a methyl group to H3K27.[4] This inhibition leads to a global reduction in H3K27me3 levels, resulting in the reactivation of EZH2-target genes.[5] The re-expression of tumor suppressor genes can, in turn, induce cell cycle arrest, apoptosis, and cellular differentiation in cancer cells.[1]

Key Signaling Pathways and Experimental Workflows

The inhibition of EZH2 initiates a cascade of events that ultimately alters the transcriptional landscape of the cell. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for studying the effects of pyrazole-based EZH2 inhibitors on gene expression.

Caption: EZH2 Inhibition Signaling Pathway.

References

The Dawn of a New Era in Estrogen Receptor Modulation: A Technical Guide to the Discovery and Synthesis of Novel SERMs

For Immediate Release

[City, State] – December 8, 2025 – In a significant advancement for women's health and oncology, the landscape of estrogen receptor (ER) modulation is being reshaped by the discovery and development of novel Selective Estrogen Receptor Modulators (SERMs). These compounds offer the promise of tissue-specific estrogenic or anti-estrogenic effects, aiming to provide the therapeutic benefits of estrogen while minimizing its adverse effects. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this pivotal class of molecules, tailored for researchers, scientists, and drug development professionals.

The quest for an "ideal" SERM—one that exhibits beneficial estrogenic effects on bone, the cardiovascular system, and the brain, while acting as an antagonist in breast and uterine tissues—has driven extensive research and innovation in medicinal chemistry and pharmacology.[1] This guide delves into the core scientific principles and methodologies that underpin the development of next-generation SERMs, moving beyond first-generation compounds like tamoxifen to more refined molecules with improved efficacy and safety profiles.

The Evolving Landscape of SERM Discovery

The discovery of SERMs was a paradigm shift from conventional hormone replacement therapy. Initial compounds, such as tamoxifen, were initially developed for other indications but were later repurposed upon the discovery of their selective ER modulating properties.[1][2] Modern SERM discovery is a more targeted endeavor, leveraging a deep understanding of estrogen receptor biology, including the distinct roles of ERα and ERβ, and the intricate interplay of co-activator and co-repressor proteins that dictate tissue-specific gene expression.[2]

The development pipeline has seen the progression of several key SERMs, each with a unique profile of activity. Raloxifene, a second-generation SERM, gained prominence for its positive effects on bone density and its ability to reduce the risk of invasive breast cancer.[1] More recent advancements have led to the development of third-generation SERMs like bazedoxifene and lasofoxifene, which have demonstrated further improvements in efficacy and safety in preclinical and clinical studies.[1]

Synthetic Pathways to Novel SERMs

The chemical synthesis of SERMs is a critical aspect of their development, enabling the creation of diverse chemical scaffolds and the optimization of pharmacological properties. The following sections detail the synthetic routes for several prominent SERMs.

Synthesis of Raloxifene

Raloxifene synthesis typically involves a multi-step process. One common approach begins with the Friedel-Crafts acylation of 6-methoxy-2-(4-methoxyphenyl)benzofuran with 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride. This is followed by demethylation to yield the final raloxifene molecule.

Synthesis of Lasofoxifene

The synthesis of lasofoxifene, a potent and orally bioavailable SERM, has been approached through various routes. One efficient method involves a key three-component coupling reaction to construct the core tetrahydronaphthalene structure. Subsequent functional group manipulations and chiral resolution yield the desired enantiomer.

Synthesis of Bazedoxifene

The synthesis of bazedoxifene, an indole-based SERM, often starts from substituted indoles. A typical route involves the alkylation of the indole nitrogen with a side chain containing a hexamethyleneimine moiety, followed by further modifications to the indole core to introduce the required phenyl groups.

Synthesis of Ospemifene

Ospemifene, a triphenylethylene derivative, can be synthesized through a McMurry coupling reaction of appropriate ketone precursors. This reaction forms the central double bond of the triphenylethylene scaffold. Subsequent functionalization provides the final product.

Synthesis of Arzoxifene

The synthesis of arzoxifene, a benzothiophene-based SERM, involves the construction of the 2,3-diarylbenzothiophene core. This is often achieved through the reaction of a substituted thiophene with an appropriately functionalized aryl halide, followed by cyclization and further modifications.

Quantitative Analysis of SERM Activity

The biological activity of novel SERMs is quantified through a battery of in vitro and in vivo assays. These assays are crucial for determining potency, selectivity, and the agonist/antagonist profile in different tissues.

In Vitro Efficacy

Key in vitro parameters include binding affinity for ERα and ERβ, and the functional response in cell-based assays. The half-maximal inhibitory concentration (IC50) in estrogen-responsive breast cancer cell lines like MCF-7 and T47D is a standard measure of anti-proliferative activity.

| Compound | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | MCF-7 Cell Proliferation (IC50, µM) | T47D Cell Proliferation (IC50, µM) |

| Tamoxifen | - | - | 20.5 ± 4.0[3] | - |

| 4-OH Tamoxifen | - | - | 11.3 ± 0.6[3] | - |

| Raloxifene | - | - | 13.7 ± 0.3[3] | - |

| Bazedoxifene | 26 | 99 | 0.19[4] | - |

| Idoxifene | - | - | 6.5 ± 0.6[1] | - |

| Toremifene | - | - | 18.9 ± 4.1[1] | - |

| Ospemifene | - | - | Similar to Tamoxifen[1] | - |

In Vivo Models

The preclinical evaluation of SERMs relies on robust animal models that recapitulate key aspects of human diseases.

-

Osteoporosis: The ovariectomized (OVX) rat model is the gold standard for studying postmenopausal osteoporosis. Efficacy is assessed by measuring bone mineral density (BMD) and bone turnover markers.

-

Breast Cancer: Chemically-induced mammary tumor models in rats (e.g., using DMBA or MNU) are commonly used to evaluate the cancer-preventive and therapeutic potential of SERMs. Xenograft models using human breast cancer cell lines implanted in immunocompromised mice are also widely employed.

Experimental Protocols

Detailed and standardized protocols are essential for the reliable evaluation of novel SERM candidates.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol ([³H]-E2) for binding to ERα and ERβ.

Protocol:

-

Prepare rat uterine cytosol or recombinant human ERα/ERβ as the receptor source.

-

Incubate a fixed concentration of [³H]-E2 with increasing concentrations of the test compound and the receptor preparation.

-

Separate bound from free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantify the bound radioactivity by liquid scintillation counting.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2.

MCF-7 Cell Proliferation Assay

This assay measures the effect of a SERM on the growth of the estrogen-responsive MCF-7 human breast cancer cell line.

Protocol:

-

Culture MCF-7 cells in a suitable medium, typically phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

-

Seed the cells in 96-well plates and allow them to attach.

-

Treat the cells with a range of concentrations of the test compound for a period of 4-6 days.

-

Assess cell viability and proliferation using a colorimetric assay (e.g., MTT, SRB) or by direct cell counting.

-

Determine the IC50 value, representing the concentration that inhibits cell growth by 50%.

Signaling Pathways and Logical Relationships

The tissue-selective effects of SERMs are a result of their ability to induce distinct conformational changes in the estrogen receptor, leading to the recruitment of different sets of co-regulator proteins and the activation or repression of specific downstream signaling pathways.

Caption: Simplified signaling pathway of a Selective Estrogen Receptor Modulator (SERM).

The logical workflow for the discovery and preclinical development of a novel SERM follows a structured path from initial screening to in vivo validation.

References

Compound Profile: Spiropyrazolopyridone 1a-(R)

An in-depth analysis of the in vitro characterization of Compound 1a-(R), a spiropyrazolopyridone derivative, reveals its potent and selective inhibitory activity against Dengue Virus (DENV). This technical guide consolidates the available data on its biological effects, experimental methodologies, and mechanism of action for researchers and professionals in drug development.

Compound 1a-(R) is the R-enantiomer of a racemic spiropyrazolopyridone compound identified as a potent inhibitor of Dengue Virus, specifically targeting the non-structural protein 4B (NS4B), a key component of the viral replication complex.[1]

Quantitative Biological Activity

The in vitro antiviral activity and physicochemical properties of Compound 1a-(R) and its S-enantiomer have been characterized, demonstrating significant stereoselectivity in its biological function.

| Compound | Target | Assay | EC₅₀ (nM) | CC₅₀ (nM) | Selectivity Index (SI) | Ref |

| 1a-(R) | DENV-2 | Plaque Assay | 12 | >1,000 | >83 | [1] |

| 1b-(S) | DENV-2 | Plaque Assay | >1,000 | >1,000 | - | [1] |

Table 1: Antiviral activity of Compound 1a-(R) and its enantiomer 1b-(S) against Dengue Virus serotype 2 (DENV-2) in A549 cells.

| Property | Compound 1a-(R) |

| Aqueous Solubility | 11 µM |

| logP | 4.9 |

Table 2: Physicochemical properties of Compound 1a-(R).[1]

Experimental Protocols & Methodologies

Antiviral Activity (Plaque Assay)

This assay quantifies the amount of infectious virus particles following treatment with the compound.

-

Cell Seeding: A549 cells (human lung adenocarcinoma) are seeded in appropriate culture plates.

-

Infection: Cells are infected with DENV-2 (New Guinea C strain) at a multiplicity of infection (MOI) of 0.5.

-

Compound Treatment: Simultaneously with infection, cells are treated with 2-fold serial dilutions of the test compounds (e.g., Compound 1a-(R)). A DMSO control (0.5%) is run in parallel.

-

Incubation: The infected and treated cells are incubated at 37°C for 48 hours.

-

Harvesting: After incubation, the cell culture supernatants are harvested.

-

Quantification: Viral titers in the supernatants are determined via a standard plaque assay on a suitable cell line (e.g., Vero cells).

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the logarithm of the viral titers against the compound concentrations.[1]

Cell Viability Assay

This assay is performed to determine the cytotoxicity of the compound.

-

Cell Treatment: A549 cells are treated with various concentrations of the test compound.

-

Incubation: Cells are incubated for the same duration as the antiviral assay (48 hours).

-

Measurement: Cell viability is measured using standard methods, such as those based on metabolic activity (e.g., MTT, MTS) or cell membrane integrity.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.[1]

Resistance Analysis

Resistance studies identified that a specific mutation in the viral NS4B protein confers resistance to the compound.

-

Virus Passaging: DENV-2 is passaged in the presence of sub-optimal concentrations of Compound 1a-(R).

-

Resistant Clone Selection: Viral clones capable of replicating in the presence of the compound are selected and plaque-purified.

-

Genomic Sequencing: The genome of the resistant virus is sequenced to identify mutations not present in the wild-type virus.

-

Confirmation: The identified mutation (e.g., at amino acid 63 of NS4B) is introduced into a wild-type infectious clone to confirm that this specific mutation is responsible for the resistance phenotype.[1]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental logic and the compound's mechanism of action.

Caption: Experimental workflow for determining the in vitro antiviral EC₅₀ of Compound 1a-(R).

Caption: Stereoselectivity of Compound 1, with the R-enantiomer (1a) being significantly more potent.

Caption: Proposed mechanism of action where Compound 1a-(R) inhibits the DENV NS4B protein.

References

Spiropyrazolopyridone 1a-(R): A Technical Whitepaper on its Potential as a Dengue Virus Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dengue virus (DENV) represents a significant and escalating global health threat, with billions at risk of infection and a lack of approved antiviral therapies. The viral non-structural protein 4B (NS4B) has emerged as a promising drug target due to its essential role in the formation of the viral replication complex. This technical guide provides an in-depth overview of the spiropyrazolopyridone compound 1a-(R), a potent and selective inhibitor of Dengue virus serotypes 2 and 3. This document details the compound's mechanism of action, in vitro efficacy, and the key experimental protocols utilized in its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of NS4B inhibitors for the treatment of Dengue fever.

Quantitative Data

The antiviral activity and pharmacokinetic profile of spiropyrazolopyridone 1a-(R) and its derivatives have been evaluated in various preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of Spiropyrazolopyridone Compounds Against Dengue Virus

| Compound | DENV-2 EC₅₀ (nM) | DENV-3 EC₅₀ (nM) | DENV-1 EC₅₀ (µM) | DENV-4 EC₅₀ (µM) | Cytotoxicity (CC₅₀ in A549 cells, µM) | Selectivity Index (SI) vs DENV-2 |

| 1a-(R) | 12 | 10-80 | >20 | >20 | >5 | >417 |

| 1b-(S) | >1,000 | - | - | - | >5 | <5 |

| 14a-(R) | - | - | - | - | - | - |

Data compiled from multiple sources. The EC₅₀ for DENV-3 is presented as a range as reported in the literature. The cytotoxicity of compound 1a was not detected at concentrations up to 5 µM.[1][2]

Table 2: Pharmacokinetic Properties of the Optimized Spiropyrazolopyridone Analog 14a-(R) in Rats

| Compound | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) | F (%) |

| 14a-(R) | IV | 5 | - | - | 1,860 | 3.9 | - |

| 14a-(R) | PO | 25 | 1,230 | 4 | 8,340 | 4.3 | 90 |

Mechanism of Action: Targeting the DENV NS4B-NS3 Interaction

The replication of the Dengue virus genome occurs within a replication complex assembled on the endoplasmic reticulum membrane of the host cell. A critical interaction within this complex is between the non-structural proteins NS4B and NS3. NS4B, a transmembrane protein, is believed to act as a scaffold, while NS3 possesses helicase and protease activities essential for viral RNA replication.

Spiropyrazolopyridone 1a-(R) exerts its antiviral effect by specifically targeting NS4B and disrupting its interaction with NS3. Resistance to the compound has been mapped to a single amino acid substitution at position 63 (V63) within the NS4B protein of DENV-2.[2] This suggests that compound 1a-(R) binds to a pocket on NS4B that is critical for the NS3 interaction. By preventing the association of NS4B and NS3, the proper formation and function of the replication complex are inhibited, leading to a cessation of viral RNA synthesis.

Experimental Protocols

The characterization of compound 1a-(R) relies on robust in vitro assays to determine its antiviral potency and mechanism of action. The following are detailed methodologies for two key experiments.

DENV Replicon Assay

This assay is a primary screening tool to identify compounds that inhibit viral RNA replication in a cell-based system without the production of infectious virus particles.

Methodology:

-

Cell Line: A stable human cell line (e.g., BHK-21 or Huh-7) is engineered to contain a DENV subgenomic replicon. This replicon contains the genetic elements required for RNA replication (non-structural proteins) but lacks the structural genes, making it non-infectious. A reporter gene, such as luciferase, is incorporated into the replicon for quantification.

-

Compound Preparation: Compound 1a-(R) is serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in cell culture medium to achieve the desired final concentrations.

-

Assay Procedure: a. Replicon-containing cells are seeded into 96-well plates. b. The cells are treated with the various concentrations of compound 1a-(R). A vehicle control (DMSO) and a positive control (a known DENV inhibitor) are included. c. The plates are incubated for 48-72 hours to allow for replicon replication.

-

Data Acquisition: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA replication, is measured using a luminometer.

-

Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits replicon replication by 50%, is calculated by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

Plaque Assay

This assay is used to determine the titer of infectious virus and to evaluate the ability of a compound to inhibit the production of infectious viral particles.

Methodology:

-

Cell Line: A susceptible cell line, such as Vero or A549 cells, is grown to a confluent monolayer in 6-well or 12-well plates.

-

Virus and Compound Preparation: A known titer of DENV-2 is diluted to a concentration that will produce a countable number of plaques. Compound 1a-(R) is prepared at various concentrations.

-

Infection and Treatment: a. The cell monolayers are infected with the diluted virus in the presence of varying concentrations of compound 1a-(R). b. After a 1-2 hour adsorption period, the virus-compound mixture is removed.

-

Overlay: The cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the corresponding concentration of the compound. This overlay restricts the spread of progeny virus to neighboring cells, resulting in the formation of localized lesions called plaques.

-

Incubation and Visualization: a. The plates are incubated for 5-7 days to allow for plaque formation. b. The cells are then fixed (e.g., with formaldehyde) and stained with a dye such as crystal violet, which stains living cells. Plaques appear as clear zones where the cells have been lysed by the virus.

-

Data Analysis: The number of plaques is counted for each compound concentration. The percentage of plaque reduction is calculated relative to the vehicle control, and the EC₅₀ is determined.

Synthesis Overview

The spiropyrazolopyridone scaffold of compound 1a-(R) is synthesized through a multi-component reaction. The specific (R)-enantiomer is then isolated from the racemic mixture.

General Synthetic Route:

The synthesis involves a three-component condensation reaction of an aminopyrazole, an isatin derivative, and Meldrum's acid. This reaction efficiently constructs the core spiropyrazolopyridone structure. The enantiomers of the resulting racemic mixture are then separated using chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Directions

Spiropyrazolopyridone 1a-(R) is a promising lead compound for the development of a novel class of anti-dengue therapeutics. Its potent and selective inhibition of DENV-2 and DENV-3, coupled with a well-defined mechanism of action targeting the essential NS4B-NS3 interaction, provides a strong foundation for further drug discovery efforts.

Future work should focus on:

-

Improving Pan-Serotype Activity: Medicinal chemistry efforts to modify the spiropyrazolopyridone scaffold to achieve potent inhibition of all four DENV serotypes are crucial.

-

Optimizing Pharmacokinetic Properties: While the analog 14a-(R) shows improved pharmacokinetics, further optimization of metabolic stability and oral bioavailability will be necessary for clinical development.

-

In Vivo Efficacy Studies: Rigorous evaluation of optimized analogs in relevant animal models of Dengue infection is required to establish in vivo efficacy and safety.

-

Structural Biology: Elucidation of the co-crystal structure of compound 1a-(R) or its analogs bound to NS4B would provide invaluable insights for structure-based drug design and the development of next-generation inhibitors.

References

Methodological & Application

Application Notes and Protocols for (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-AS-1, is a novel, orally bioavailable small molecule. It has been identified as a stereoselective positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2).[1] While its primary characterization has been in the context of antiseizure activity, the modulation of glutamate transport by (R)-AS-1 presents a compelling avenue for investigation in oncological research. Dysregulated glutamate signaling is increasingly recognized as a significant factor in the tumor microenvironment, contributing to cancer cell proliferation, migration, and resistance to therapy. These notes provide an overview of the known cellular effects of related compounds and detailed protocols for the treatment of cell cultures with (R)-AS-1 to facilitate further research into its potential as an anticancer agent.

Biological Context and Mechanism of Action

(R)-AS-1 enhances glutamate uptake by EAAT2, a transporter primarily expressed in glial cells but also found in some cancer cells.[1] By increasing the clearance of extracellular glutamate, (R)-AS-1 may disrupt the glutamate-driven signaling pathways that promote tumor growth and survival. The proposed mechanism of action involves the allosteric modulation of the EAAT2 protein, leading to increased transporter activity.[1]

Data Summary

Quantitative data from studies on related compounds, often designated generally as "compound 1" or "1a" in the literature, demonstrate a range of cytotoxic and antiproliferative effects on various cancer cell lines. While direct quantitative data for (R)-AS-1 in cancer cell lines is not yet widely published, the following tables summarize findings for structurally related or functionally analogous compounds to provide a basis for experimental design.

Table 1: Cytotoxicity of Related Compounds in Cancer Cell Lines

| Compound Reference | Cell Line | Assay | Concentration | % Cell Viability Reduction | Treatment Duration |

| Compound 1 | HCT116 | CCK-8 | 100 µM | Significant | 72 hours |

| Compound 1 | A549 | CCK-8 | 100 µM | Significant | 72 hours |

| Compound 1 | MDA-MB-231 | CCK-8 | 100 µM | Pronounced | 72 hours |

| Compound 1a | SW60 | CCK-8 | Various | Dose-dependent | 48 hours |

| Compound 1c | MCF-7 | MTT | 0.01 µM (GI50) | 50% | 48 hours |

Table 2: Effects of Related Compounds on Cell Cycle Distribution

| Compound Reference | Cell Line | Method | Concentration | Effect | Treatment Duration |

| Compound 1 | MCF-7 | Flow Cytometry (PI) | Various | G1 phase arrest | 48 hours |

| Compound 1 | MDA-MB-231 | Flow Cytometry (PI) | 100 µM | Slight G1 phase arrest | 72 hours |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of (R)-AS-1 on cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of (R)-AS-1 on the viability of adherent cancer cell lines.

Materials:

-

(R)-AS-1

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of (R)-AS-1 in complete medium.

-

Remove the medium from the wells and add 100 µL of the (R)-AS-1 dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest (R)-AS-1 concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of (R)-AS-1 on the cell cycle distribution.

Materials:

-

(R)-AS-1

-

Complete cell culture medium

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of harvest.

-

After 24 hours, treat the cells with various concentrations of (R)-AS-1 or vehicle control.

-

Incubate for the desired treatment period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Western Blot for Cleaved Caspase-3 and PARP

This protocol assesses the induction of apoptosis by detecting the cleavage of key apoptotic proteins.

Materials:

-

(R)-AS-1

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Seed cells in 6-well plates and treat with (R)-AS-1 as described for the cell cycle analysis.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. β-actin is used as a loading control.

Visualizations

The following diagrams illustrate the proposed signaling pathway of (R)-AS-1 and a general experimental workflow for its evaluation.

Caption: Experimental workflow for evaluating (R)-AS-1.

References

Application Notes and Protocols for In Vivo Studies of a Novel Selective Estrogen Receptor Modulator

A Representative Guide for Researchers, Scientists, and Drug Development Professionals

Note on "Estrogen Receptor Modulator 12": Publicly available scientific literature and databases contain limited to no specific information on a compound designated "this compound" or "ERM-12". The information presented herein is a representative guide based on established principles and data from well-characterized novel Selective Estrogen Receptor Modulators (SERMs). Researchers should adapt these protocols based on the specific physicochemical properties and in vitro potency of their novel SERM.

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective agonist or antagonist activity on estrogen receptors (ERs).[1][2][3][4] This dual activity allows for the development of therapies that can, for example, block estrogen's proliferative effects in breast tissue (antagonist) while promoting its beneficial effects on bone density (agonist).[1][2] These application notes provide a framework for conducting preclinical in vivo studies to characterize the efficacy and safety profile of a novel SERM.

Quantitative Data Summary for Representative SERMs

The following tables summarize in vivo dosages and effects for several SERMs from preclinical studies. This data can serve as a starting point for dose-range-finding studies for a novel SERM.

Table 1: In Vivo Dosages of SERMs in Rodent Models

| Compound | Animal Model | Dosage Range | Route of Administration | Key Findings | Reference |

| Tamoxifen | Rat (DMBA-induced mammary carcinoma) | 0.04 - 1 mg/kg/day | Oral gavage | Inhibition of mammary tumor development | [5] |

| Raloxifene | Ovariectomized Rat | 0.1 - 10 mg/kg/day | Oral gavage | Prevention of bone loss and reduction of serum cholesterol | [5][6] |

| Bazedoxifene | Ovariectomized Rat | 0.1 - 3 mg/kg/day | Oral gavage | Prevention of bone loss with favorable uterine safety profile | [6] |

| CHF 4227 | Ovariectomized Rat | 0.01 - 1 mg/kg/day | Oral gavage | Prevention of bone loss and lowering of serum cholesterol with no uterine stimulation | [5] |

| SERM2 (Novel) | Mouse (DSS-induced colitis) | 10 mg/kg/day | Oral gavage | Alleviation of colitis, promotion of anti-inflammatory cytokines | [7] |

Table 2: Pharmacokinetic Parameters of Representative SERMs in Humans

| Compound | Oral Bioavailability | Plasma Protein Binding | Terminal Elimination Half-Life | Primary Metabolism | Reference |

| Tamoxifen | ~100% | >99% | 5-7 days | CYP450 system | [8] |

| Raloxifene | ~2% | >95% | 27.7 hours | Glucuronide conjugation | [8] |

| Toremifene | ~100% | >99.5% | ~5 days | CYP450 system | [8] |

Experimental Protocols

Protocol for Evaluating Uterine Agonist/Antagonist Activity

This protocol is designed to assess the effect of a novel SERM on the uterus in an immature, ovariectomized rat model, which is highly sensitive to estrogenic stimulation.

Objective: To determine if the novel SERM exhibits estrogen-like (agonistic) or anti-estrogenic (antagonistic) effects on uterine tissue.

Materials:

-

Immature female Sprague-Dawley rats (21 days old)

-

Novel SERM

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

17α-ethinylestradiol (positive control)

-

Anesthetic agent

-

Surgical instruments for ovariectomy

-

Analytical balance

Procedure:

-

Animal Acclimatization: Acclimate rats for one week prior to the study.

-

Ovariectomy: Perform bilateral ovariectomy on all rats under anesthesia and allow a one-week recovery period to eliminate endogenous estrogens.

-

Grouping and Dosing:

-

Group 1: Vehicle control (oral gavage)

-

Group 2: Ethinylestradiol (e.g., 0.1 mg/kg, oral gavage) - Agonist control

-

Group 3: Novel SERM (low dose, oral gavage)

-

Group 4: Novel SERM (mid dose, oral gavage)

-

Group 5: Novel SERM (high dose, oral gavage)

-

Group 6: Novel SERM (high dose) + Ethinylestradiol - Antagonist assessment

-

-

Administration: Administer the assigned treatments daily for 3-7 consecutive days.

-

Necropsy: On the final day, 24 hours after the last dose, euthanize the animals.

-

Uterine Weight Measurement: Carefully dissect the uterus, trim away fat and connective tissue, and record the wet weight.

-

Histopathology: Fix the uterine tissue in 10% neutral buffered formalin for histological examination of the endometrium and myometrium.

Protocol for Evaluating Efficacy in a Breast Cancer Xenograft Model

This protocol outlines the procedure for testing the anti-tumor activity of a novel SERM in an ER-positive breast cancer xenograft model.

Objective: To assess the ability of the novel SERM to inhibit the growth of estrogen-dependent tumors in vivo.

Materials:

-

Female athymic nude mice (6-8 weeks old)

-

MCF-7 human breast cancer cells

-

Matrigel

-

Estrogen pellets (e.g., 0.72 mg 17β-estradiol, 60-day release)

-

Novel SERM

-

Vehicle

-

Tamoxifen (positive control)

-

Calipers

Procedure:

-

Estrogen Supplementation: Implant a slow-release estrogen pellet subcutaneously in the dorsal scapular region of each mouse one day before tumor cell inoculation.

-

Tumor Cell Inoculation: Inject 5 x 10^6 MCF-7 cells mixed with Matrigel subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Grouping and Treatment: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups:

-

Group 1: Vehicle control (daily oral gavage)

-

Group 2: Tamoxifen (e.g., 10 mg/kg, daily oral gavage)

-

Group 3: Novel SERM (low dose, daily oral gavage)

-

Group 4: Novel SERM (mid dose, daily oral gavage)

-

Group 5: Novel SERM (high dose, daily oral gavage)

-

-

Treatment Duration: Continue treatment for 21-28 days. Monitor tumor volume and body weight twice weekly.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Signaling Pathways and Experimental Workflows

SERM Mechanism of Action

SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of a SERM induces a specific conformational change in the ER, which differs from the change induced by estrogen. This altered conformation affects the recruitment of co-activator and co-repressor proteins, leading to tissue-specific gene regulation.

References

- 1. Novel Advances in the Role of Selective Estrogen Receptor Modulators in Hormonal Replacement Therapy: A Paradigm Shift - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Single and multiple ascending dose studies of a novel tissue-selective oestrogen receptor modulator, CHF 4227, in healthy postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Novel Selective Estrogen Receptor Modulator Ameliorates Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Compound 1a-(R) Administration in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Compound 1a-(R)" is a hypothetical designation. The following data and protocols are based on published preclinical studies of representative anti-cancer compounds to illustrate the required format and level of detail.

Application Notes

Compound 1a-(R): A Novel Anti-Cancer Agent

Compound 1a-(R) is an investigational small molecule inhibitor with demonstrated anti-tumor activity in preclinical mouse models of cancer. Its primary mechanism of action is believed to involve the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Additionally, emerging evidence suggests that Compound 1a-(R) may modulate the tumor microenvironment and inhibit glycolysis, thereby starving cancer cells of essential nutrients.[3] These multifaceted effects make Compound 1a-(R) a promising candidate for further preclinical and clinical development.

Mechanism of Action

Compound 1a-(R) exerts its anti-cancer effects through several proposed mechanisms:

-

Microtubule Destabilization: Similar to other benzimidazole carbamates, Compound 1a-(R) is thought to bind to β-tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1]

-

Induction of Apoptosis: Treatment with Compound 1a-(R) has been shown to induce apoptosis in various cancer cell lines. This is often accompanied by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[2]

-

Inhibition of Glycolysis: Preclinical data suggests that Compound 1a-(R) may interfere with glucose metabolism in cancer cells, a critical pathway for their rapid proliferation.[3]

Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway affected by Compound 1a-(R), leading to cell cycle arrest and apoptosis.

Caption: Hypothetical signaling pathway of Compound 1a-(R).

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of representative compounds in various mouse models.

Table 1: In Vivo Efficacy of Representative Compounds

| Compound | Mouse Model | Tumor Type | Dosage | Administration Route | Treatment Duration | Outcome | Reference |

| Fenbendazole | Xenograft | Cervical Cancer | 50-100 mg/kg | Oral | Not Specified | Significant tumor growth suppression at 100 mg/kg.[3] | [3] |

| Fenbendazole | Syngeneic | T-cell Lymphoma | 25 mg/kg | Intraperitoneal | Daily | No significant anti-tumor effect observed.[1] | [1] |

| BMS-202 | Syngeneic | Lung Carcinoma | 30-60 mg/kg | Oral Gavage | Daily | Dose-dependent tumor weight reduction.[4] | [4] |

| BMS-202 | Xenograft | Melanoma | 20 mg/kg | Intraperitoneal | Every 3 days | Inhibition of tumor proliferation.[5] | [5] |

| Alphataxin | Orthotopic | Renal Adenocarcinoma | 5-10 mg/kg | Oral Gavage | Daily | Dose-dependent inhibition of tumor growth.[6] | [6] |

Table 2: Pharmacodynamic Effects of Representative Compounds

| Compound | Mouse Model | Biomarker | Dosage | Result | Reference |

| BMS-202 | Lung Carcinoma | CD3+CD8+ T cell infiltration | 30-60 mg/kg | Significant increase in treated tumors.[4] | [4] |

| BMS-202 | Lung Carcinoma | Apoptosis (Annexin V) | 60 mg/kg | 57.6 ± 3.4% apoptotic cells in tumors.[4] | [4] |

| microRNA-34a | NSCLC | Ki-67 Index | Not Specified | Reduction from 51.5 to 20.2 in treated tumors.[7] | [7] |

| microRNA-34a | NSCLC | TUNEL-positive cells | Not Specified | Increase from 2.4% to 16.6% in treated tumors.[7] | [7] |

Experimental Protocols

1. Animal Models and Tumor Implantation

-

Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used.[4][8] For xenograft models, immunodeficient mice (e.g., nude or SCID) are required.[9][10]

-

Tumor Cell Culture: The selected cancer cell line (e.g., EMT6 for mammary tumors, EL-4 for lymphoma) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][8]

-

Tumor Implantation:

-

Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width^2) / 2.[5]

2. Compound 1a-(R) Preparation and Administration

-

Preparation:

-

For oral administration, Compound 1a-(R) can be suspended in a vehicle such as 0.5% carboxymethylcellulose.

-

For intraperitoneal injection, the compound may be dissolved in a solvent like DMSO and then diluted in saline or corn oil.[1][3] A stock solution is typically prepared and then diluted to the final desired concentration for injection.[3]

-

-

Administration Routes:

-

Dosage and Schedule: Based on preliminary studies, a dose of 25-100 mg/kg administered daily or every other day is a common starting point for in vivo efficacy studies.[1][3]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of Compound 1a-(R).

Caption: General experimental workflow for in vivo compound testing.

3. Assessment of Anti-Tumor Efficacy

-

Tumor Growth Inhibition: The primary endpoint is often the delay in tumor growth or reduction in tumor volume in the treated group compared to the vehicle control group.

-

Survival Analysis: In some studies, the overall survival of the mice is monitored, and Kaplan-Meier survival curves are generated.[13]

-